4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol

Description

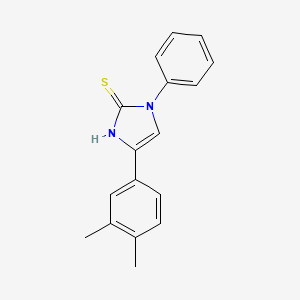

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS: 730951-45-8) is a substituted imidazole derivative characterized by a thiol (-SH) group at position 2 of the imidazole core. The compound features a 3,4-dimethylphenyl substituent at position 4 and a phenyl group at position 1 (Figure 1). With a molecular weight of 280.39 g/mol, its structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-8-9-14(10-13(12)2)16-11-19(17(20)18-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIXDRDSHJKFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322432 | |

| Record name | 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

730951-45-8 | |

| Record name | 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the condensation of 3,4-dimethylphenylamine with phenylglyoxal in the presence of ammonium acetate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.

Substitution: The phenyl and 3,4-dimethylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chloromethyl methyl ether, or nitrating agents.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl and 3,4-dimethylphenyl groups.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, particularly the presence of a 2-thiol-imidazole core and aryl substituents:

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol | 1-Ph, 4-(3,4-Me₂Ph), 2-SH | 280.39 | 730951-45-8 | Electron-donating dimethyl group |

| 1-Benzyl-4,5-diphenyl-1H-imidazole-2-thiol | 1-Bn, 4,5-Ph, 2-SH | 280.39 | 15061-34-4 | Diphenyl and benzyl groups |

| 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | 1-Bn, 5-(4-MePh), 2-SH | 280.39 | 1105188-70-2 | Methylphenyl and benzyl substitution |

| 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | 1-(4-NO₂Ph), 2-SH | 207.23 | 155655-99-5 | Electron-withdrawing nitro group |

| 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol | 1-(4-MeO-2-MePh), 2-SH | 220.30 | 1338979-34-2 | Methoxy and methyl substituents |

Key Observations :

- Electron Effects: The target compound’s 3,4-dimethylphenyl group is electron-donating, enhancing aromatic stability and lipophilicity.

- Steric Bulk : Benzyl-substituted derivatives (e.g., CAS: 15061-34-4 and 1105188-70-2) exhibit increased steric hindrance due to bulky substituents, which may influence binding interactions in biological systems .

Biological Activity

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazole derivatives, characterized by a thiol group attached to the imidazole ring. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C₁₇H₁₆N₂S

- Molecular Weight : 280.39 g/mol

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study conducted by Jain et al. evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated notable antibacterial activity, comparable to standard antibiotics like Norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its mechanism involves interaction with specific molecular targets, including enzymes and receptors that are crucial in cancer progression. For instance, it has been noted that derivatives of imidazole can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy due to its role in immune suppression . The binding interactions of this compound with IDO suggest a pathway for developing more effective anticancer agents.

Antioxidant Activity

The thiol group present in the compound is known for its ability to scavenge free radicals, indicating potential antioxidant effects. This property could be beneficial in mitigating oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, altering their function and activity.

- Enzyme Interaction : The compound may modulate enzyme activities by interacting with their active sites, leading to changes in metabolic pathways.

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Phenyl-1H-imidazole-2-thiol | C₉H₈N₂S | Simpler structure; fewer aromatic substitutions |

| 1-(2,6-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol | C₁₇H₁₆N₂S | Similar size; different dimethyl substitution |

| 4-(4-Methylphenyl)-1H-imidazole-2-thiol | C₁₃H₁₂N₂S | Shorter chain; fewer methyl groups |

The presence of both dimethyl and phenyl groups in this compound enhances its biological activity compared to simpler analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted benzaldehydes with thiourea derivatives or via post-functionalization of preformed imidazole rings. For example:

- Step 1: React 3,4-dimethylphenylacetophenone with ammonium thiocyanate in acidic conditions to form the imidazole-thiol backbone .

- Step 2: Optimize solvent (e.g., DMSO or ethanol) and base (e.g., KOH) to control regioselectivity and minimize byproducts. Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation of the thiol group .

- Characterization: Confirm purity via HPLC (C18 column, methanol/water mobile phase) and monitor intermediates using TLC (silica gel, ethyl acetate/hexane).

Basic: How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement: Process data with SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%) and validation using ORTEP-3 for thermal ellipsoid visualization .

- Challenges: Address disorder in the thiol group using restraints and constraints during refinement .

Advanced: What mechanistic insights explain the compound’s bioactivity, and how can structure-activity relationships (SAR) be studied?

Methodological Answer:

- Biological Assays: Screen against fungal/protozoan models (e.g., Candida albicans or Plasmodium falciparum) using microdilution assays. Compare IC₅₀ values with analogs lacking the 3,4-dimethylphenyl group to identify critical substituents .

- SAR Workflow:

- Contradictions: Discrepancies between computational binding scores and experimental IC₅₀ may arise from solvation effects—address via molecular dynamics simulations (e.g., GROMACS) .

Advanced: How can computational methods predict electronic properties and guide synthetic optimization?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .

- Validation: Compare calculated NMR shifts (GIAO method) with experimental ¹H/¹³C NMR data (DMSO-d₆, 400 MHz). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Application: Optimize thiol group stability by simulating protonation states at physiological pH (CHELPG charge analysis) .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case Example: Discrepant ¹H NMR signals for the thiol proton (e.g., absence due to exchange broadening).

- Resolution Strategies:

- Statistical Tools: Apply principal component analysis (PCA) to multivariable datasets (e.g., NMR, IR, XRD) to identify outlier batches .

Advanced: What formulation challenges arise from the compound’s solubility, and how can they be mitigated?

Methodological Answer:

- Solubility Profiling: Determine logP via shake-flask method (octanol/water). High logP (>3) indicates lipophilicity, requiring co-solvents (e.g., PEG-400) for in vivo studies .

- Nanoparticle Formulation: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles. Optimize particle size (100–200 nm) via dynamic light scattering (DLS) and assess release kinetics in PBS (pH 7.4) .

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC. Add antioxidants (e.g., ascorbic acid) to prevent thiol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.